Superior Performance in Palladium-Catalyzed Decarboxylative Diarylation vs. Sodium Cyanoacetate
In a head-to-head comparison under optimized conditions for palladium-catalyzed decarboxylative diarylation with 4-chlorotoluene, potassium cyanoacetate (0.5 mmol) achieved a calibrated GC yield of 77%, whereas sodium cyanoacetate under identical conditions gave a yield of 46% . In another entry using PdCl₂ as the palladium source, the yield difference was even more dramatic: potassium cyanoacetate provided a yield of 31%, while sodium cyanoacetate produced 0% yield . The authors explicitly stated that 'in general, potassium cyanoacetate performed better than sodium cyanoacetate in this reaction' .
| Evidence Dimension | Reaction yield in decarboxylative diarylation with 4-chlorotoluene |
|---|---|
| Target Compound Data | 77% (calibrated GC yield) and 31% (with PdCl₂) |
| Comparator Or Baseline | Sodium cyanoacetate: 46% and 0% (with PdCl₂) |
| Quantified Difference | +31 percentage points (77% vs. 46%); +31 percentage points (31% vs. 0%) |
| Conditions | ArCl (0.5 mmol), Pd precursor (3.0 mol% or 1.5 mol% for dimer), ligand (6.0 mol%), cyanoacetate (0.5 mmol), xylene (1.0 mL), 140 °C, 4 h, N₂ |
Why This Matters
The choice of counterion (K⁺ vs. Na⁺) directly impacts synthetic efficiency and product yield, with potassium providing up to a 31% absolute yield advantage in this key pharmaceutical intermediate synthesis.
